molecular formula C25H19ClFN3O2S B2488264 [5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-28-6

[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Numéro de catalogue B2488264
Numéro CAS: 892417-28-6
Poids moléculaire: 479.95
Clé InChI: LFAFCMWNTAVQGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula of this compound is C25H19ClFN3O2S , with a molecular weight of approximately 479.95 g/mol . The structure suggests a fused tricyclic system containing nitrogen, oxygen, sulfur, and fluorine atoms. The presence of aromatic rings and heterocyclic moieties hints at potential biological activity.

Applications De Recherche Scientifique

Treatment of Gastroesophageal Reflux Disease (GERD)

TAK-438 is a potent potassium-competitive acid blocker (P-CAB) . It inhibits the H(+),K(+)-ATPase enzyme responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), TAK-438 exhibits longer-lasting efficacy. As a result, it has been investigated as a potential treatment for GERD, a condition characterized by acid reflux from the stomach into the esophagus .

Peptic Ulcer Therapy

Peptic ulcers, caused by excessive acid production and damage to the stomach lining, can be treated with TAK-438. Its strong inhibitory action on gastric acid secretion makes it a promising candidate for managing peptic ulcers .

Acid-Related Diseases

Beyond GERD and peptic ulcers, TAK-438 may find applications in other acid-related conditions, such as Zollinger-Ellison syndrome (a rare disorder causing excessive stomach acid production) and stress-induced gastritis .

Enhanced Gastric Mucosal Protection

TAK-438’s unique mechanism of action not only reduces acid secretion but also enhances gastric mucosal protection. This property could be beneficial in preventing mucosal damage caused by various factors, including stress, alcohol, and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Helicobacter pylori Eradication

Combining TAK-438 with antibiotics may improve the eradication of Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Its dual action on acid secretion and mucosal protection contributes to this potential application .

Comparative Studies with Proton Pump Inhibitors (PPIs)

Researchers have conducted comparative studies between TAK-438 and PPIs to assess their efficacy, safety, and duration of action. These studies provide valuable insights into the clinical utility of TAK-438 .

Orientations Futures

: AA Blocks: [5-(3-chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Propriétés

IUPAC Name

[5-(3-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-4-7-18(26)9-15)30-25(20)33-13-16-5-2-3-8-21(16)27/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAFCMWNTAVQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC=CC=C5F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.